2-chloro-N-[2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]acetamide
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Overview
Description
2-chloro-N-[2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]acetamide is a synthetic organic compound that features a unique combination of chloro, difluoro, and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a difluoroethyl halide.
Acetamide Formation: The final step involves the reaction of the intermediate with chloroacetyl chloride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
2-chloro-N-[2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of antiviral, anticancer, and anti-inflammatory research.
Materials Science: Its potential as a building block for advanced materials, such as polymers and nanomaterials, is being explored.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors.
Pathways Involved: By binding to these targets, the compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2,2-difluoro-2-(1H-indazol-3-yl)ethyl]acetamide
- 2-chloro-N-[2,2-difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]acetamide
- 2-chloro-N-[2,2-difluoro-2-(benzimidazol-3-yl)ethyl]acetamide
Uniqueness
The presence of the tetrahydroindazole moiety in 2-chloro-N-[2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]acetamide distinguishes it from other similar compounds. This structural feature may confer unique biological activity and chemical reactivity, making it a valuable compound for further research and development .
Properties
CAS No. |
2411314-74-2 |
---|---|
Molecular Formula |
C11H14ClF2N3O |
Molecular Weight |
277.7 |
Purity |
95 |
Origin of Product |
United States |
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